![molecular formula C8H7BrO B1337732 3-(Bromomethyl)benzaldehyde CAS No. 82072-23-9](/img/structure/B1337732.png)
3-(Bromomethyl)benzaldehyde
Overview
Description
3-(Bromomethyl)benzaldehyde is a chemical compound with the molecular formula C8H7BrO and a molecular weight of 199.05 . It is also known by the synonym 3-Formylbenzyl bromide .
Synthesis Analysis
The synthesis of 3-(Bromomethyl)benzaldehyde can be achieved through a two-step, one-pot procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .Molecular Structure Analysis
The InChI code for 3-(Bromomethyl)benzaldehyde is 1S/C8H7BrO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H,5H2 . The compound has a molar refractivity of 45.7±0.3 cm³ .Chemical Reactions Analysis
The chemical reactions involving 3-(Bromomethyl)benzaldehyde are complex and can involve multiple steps . For instance, it can undergo a nitration, a conversion from the nitro group to an amine, and a bromination .Physical And Chemical Properties Analysis
3-(Bromomethyl)benzaldehyde is a solid at ambient temperature . It has a boiling point of 49-51°C . Its density is 1.5±0.1 g/cm³, and it has a molar volume of 130.6±3.0 cm³ .Scientific Research Applications
3-(Bromomethyl)benzaldehyde: A Versatile Compound in Scientific Research
Synthesis of Boronic Acids: Boronic acids have a wide range of applications in various fields of research, including their use in sensing applications. 3-(Bromomethyl)benzaldehyde can be utilized in the synthesis of boronic acids, which are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions. This property is particularly useful in the development of homogeneous assays or heterogeneous detection systems .
Halogenation Reactions: In organic chemistry, halogenation is a fundamental reaction. 3-(Bromomethyl)benzaldehyde can participate in halogenation reactions where it reacts with halogens like bromine in the presence of a catalyst, leading to the formation of bromobenzaldehyde and hydrogen bromide .
Cross-Coupling Reactions: Cross-coupling reactions are pivotal in creating complex molecules. 3-(Bromomethyl)benzaldehyde can undergo Suzuki cross-coupling reactions with bis(pinacolato)diboron, which is an essential process in the synthesis of various organic compounds .
Annulation Methods: Annulation methods are used to construct functionalized molecules. 3-(Bromomethyl)benzaldehyde has been successfully used in annulation methods with arenes and other substrates, indicating its versatility in synthetic organic chemistry .
Alkylation of α-Picolines: In medicinal chemistry, alkylation is a common strategy to modify the chemical structure of compounds. 3-(Bromomethyl)benzaldehyde has been used for the alkylation of α-picolines, leading to the formation of quaternary pyridinium salts which are valuable intermediates in chemical synthesis .
Safety And Hazards
properties
IUPAC Name |
3-(bromomethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPGAYXSRGROSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427817 | |
Record name | 3-(bromomethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)benzaldehyde | |
CAS RN |
82072-23-9 | |
Record name | 3-(bromomethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Bromomethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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